

# Theoretical and Computational Insights into 1H-Pyrazol-4-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1H-Pyrazol-4-ol**

Cat. No.: **B1197907**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of **1H-Pyrazol-4-ol**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of in-depth computational studies on this specific molecule, this paper presents available experimental data for **1H-Pyrazol-4-ol** and supplements it with a detailed computational analysis of a closely related analogue, 4-fluoro-1H-pyrazole, to illustrate the standard theoretical methodologies applied to this class of compounds. This guide covers its synthesis, spectroscopic characterization, and a theoretical examination of its structural and electronic properties, offering valuable insights for researchers in drug discovery and development.

## Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide array of biological activities.<sup>[1]</sup> The pyrazole ring is a versatile scaffold found in numerous pharmaceuticals. The introduction of a hydroxyl group at the 4-position, as in **1H-Pyrazol-4-ol**, can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and potential biological interactions.

**1H-Pyrazol-4-ol** is a metabolite of pyrazole and has been studied for its toxicological effects, particularly its hepatotoxicity.[2][3] Understanding the structural and electronic characteristics of this molecule is crucial for elucidating its mechanism of action and for the rational design of new pyrazole-based therapeutic agents with improved efficacy and safety profiles.

This guide will delve into the known experimental data for **1H-Pyrazol-4-ol** and provide a detailed theoretical analysis of a representative pyrazole derivative to showcase the application of computational chemistry in understanding the properties of this important class of molecules.

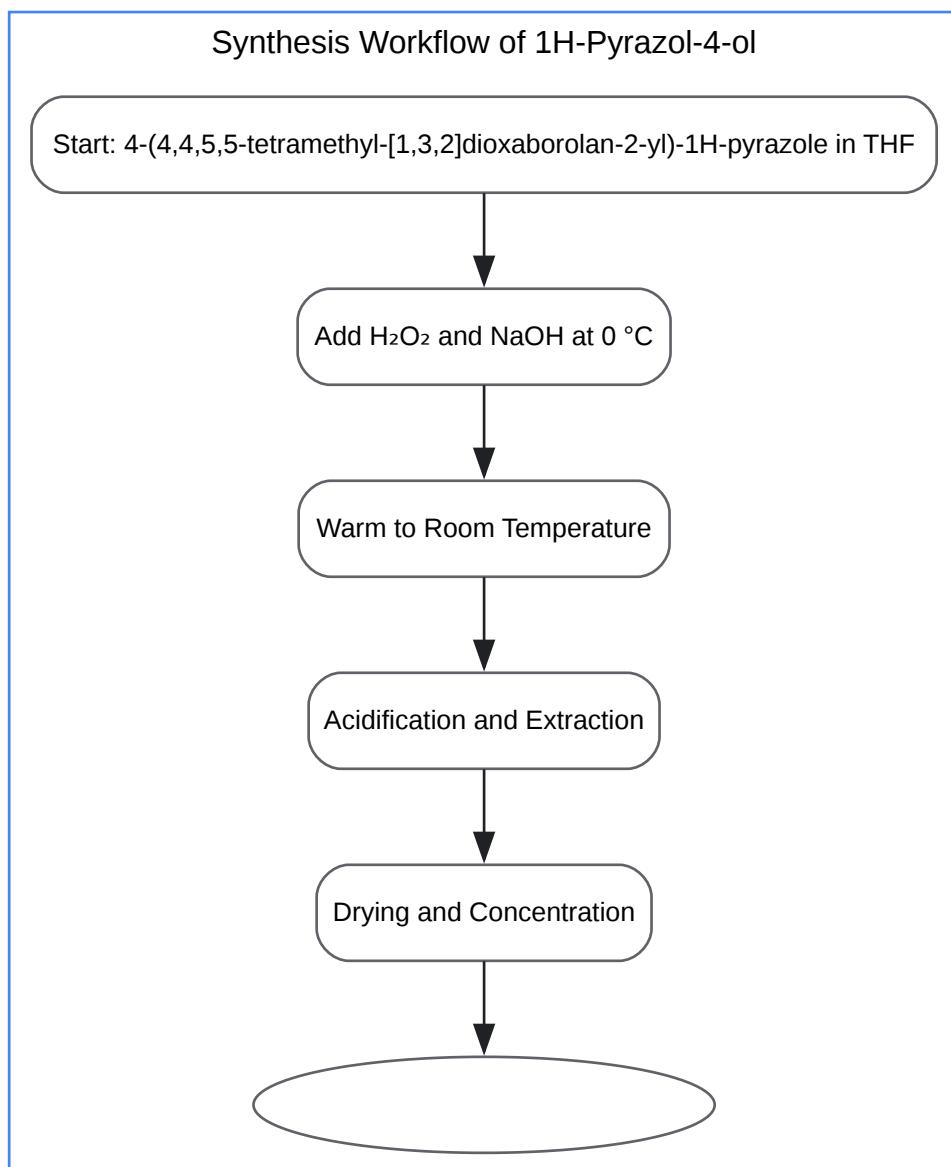
## Synthesis and Spectroscopic Characterization

### Synthesis of **1H-Pyrazol-4-ol**

A common synthetic route to **1H-Pyrazol-4-ol** involves the oxidation of a boronate ester precursor.[4]

Experimental Protocol:

- A solution of 4-(4,4,5,5-tetramethyl-[4][5][6]dioxaborolan-2-yl)-1H-pyrazole in tetrahydrofuran (THF) is prepared and cooled to 0 °C.[4]
- To this stirred solution, hydrogen peroxide (30% in H<sub>2</sub>O) and sodium hydroxide (2M in H<sub>2</sub>O) are added.[4]
- The reaction mixture is stirred at 0 °C for a few minutes and then allowed to warm to room temperature, with stirring continued for approximately 50 minutes.[4]
- The reaction is then diluted with water, acidified with hydrochloric acid (2N), and extracted multiple times with dichloromethane (DCM) and a DCM/isopropanol mixture.[4]
- The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to yield **1H-Pyrazol-4-ol**.[4]



[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **1H-Pyrazol-4-ol**.

## Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of synthesized compounds.

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR chemical shifts for **1H-Pyrazol-4-ol** have been reported in  $\text{DMSO-d}_6$ .<sup>[6]</sup>

### Experimental Protocol for NMR Spectroscopy:

A general procedure for acquiring NMR spectra involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d<sub>6</sub>, and recording the spectra on an NMR spectrometer.<sup>[5]</sup> For <sup>13</sup>C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.  
<sup>[5]</sup>

Table 1: Experimental <sup>13</sup>C NMR Chemical Shifts for **1H-Pyrazol-4-ol**<sup>[6]</sup>

Atom	Chemical Shift (ppm)
C3/C5	126.2
C4	143.8

Solvent: DMSO-d<sub>6</sub>

## Theoretical and Computational Studies

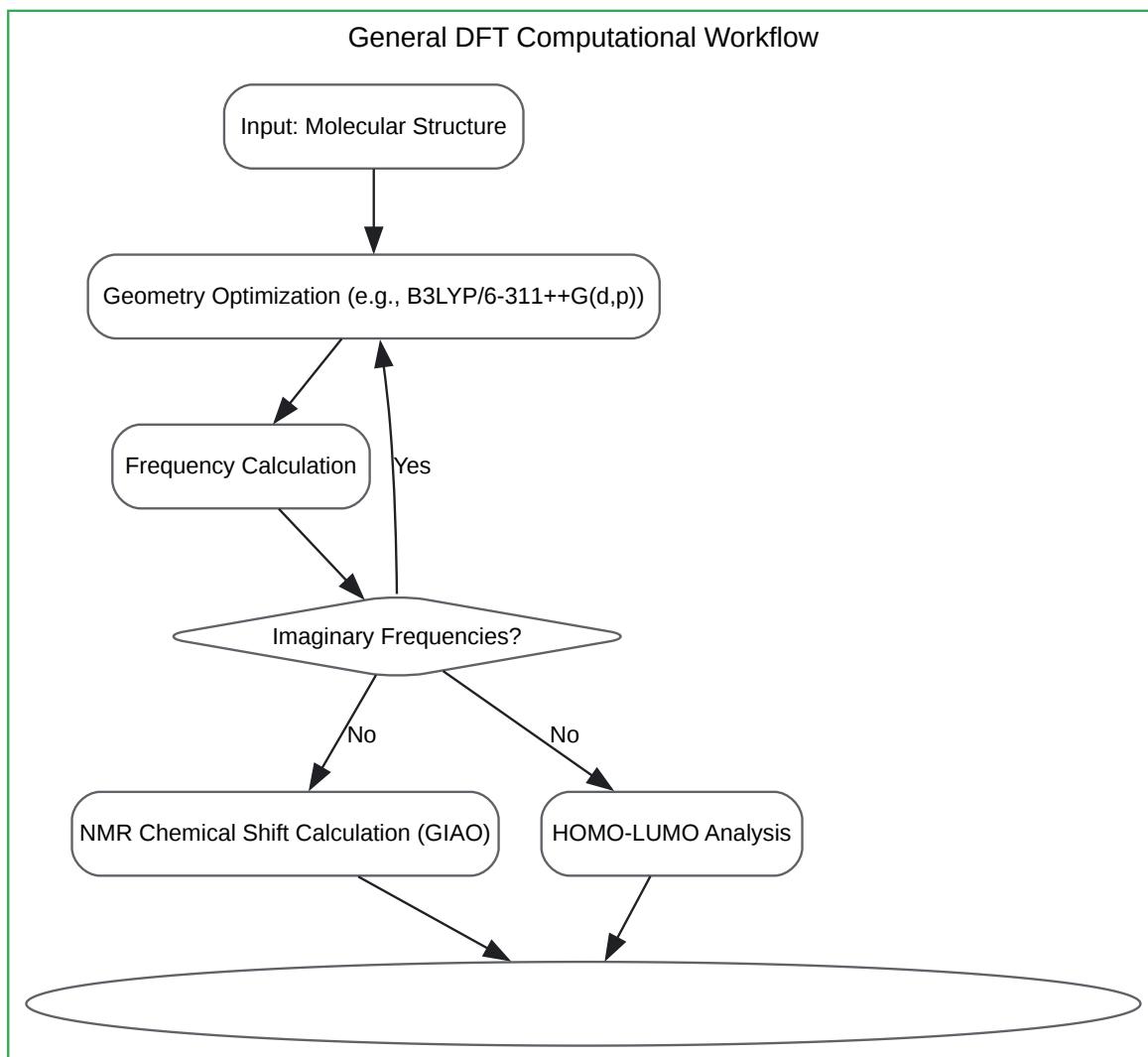
While specific computational studies on **1H-Pyrazol-4-ol** are limited, the methodologies for analyzing pyrazole derivatives are well-established.<sup>[7][8]</sup> Density Functional Theory (DFT) is a powerful tool for investigating the geometric, electronic, and spectroscopic properties of these molecules.<sup>[7]</sup> In this section, we present a computational analysis of 4-fluoro-1H-pyrazole as a representative analogue to illustrate these methods.

## Computational Methodology

### Protocol for DFT Calculations:

- **Geometry Optimization:** The molecular geometry is optimized using a selected DFT functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p).<sup>[8]</sup> This process finds the most stable conformation of the molecule.
- **Frequency Calculations:** Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).<sup>[7]</sup>

- Spectroscopic Predictions: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[5]
- Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic properties and reactivity.[9]



[Click to download full resolution via product page](#)

A general workflow for the computational analysis of pyrazole derivatives.

## Molecular Geometry

The optimized geometric parameters of 4-fluoro-1H-pyrazole can be compared with experimental data from X-ray crystallography to validate the computational method.

Table 2: Selected Experimental and Calculated Geometric Parameters for 4-fluoro-1H-pyrazole[10]

Parameter	Bond/Angle	Experimental (Å/°)	Calculated (DFT) (Å/°)
Bond Length	N1-N2	1.345	1.348
N2-C3	1.332	1.335	
C3-C4	1.391	1.393	
C4-C5	1.389	1.391	
C5-N1	1.342	1.345	
C4-F	1.354	1.356	
Bond Angle	N1-N2-C3	110.8	110.9
N2-C3-C4	106.3	106.2	
C3-C4-C5	104.8	104.9	
C4-C5-N1	106.4	106.3	
C5-N1-N2	111.7	111.7	

## Vibrational Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies, which can then be compared with experimental IR spectra.

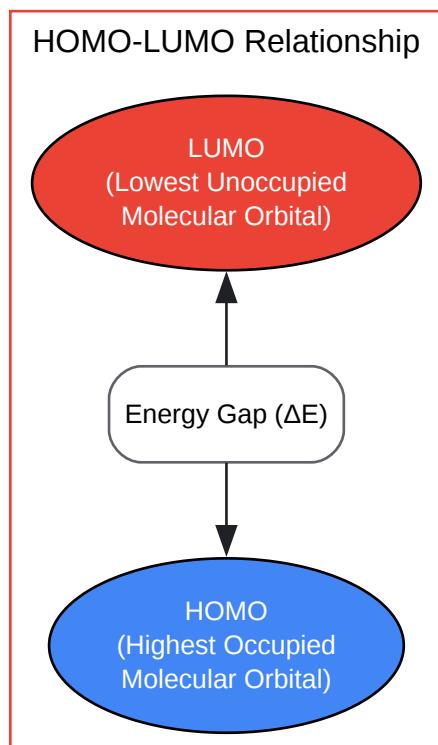
Table 3: Selected Experimental and Calculated Vibrational Frequencies for a Representative Pyrazole Derivative

Vibrational Mode	Experimental (cm <sup>-1</sup> )	Calculated (DFT) (cm <sup>-1</sup> )
N-H stretch	~3150	~3145
C-H stretch	~3100	~3095
C=C stretch	~1550	~1548
C-N stretch	~1400	~1398
C-F stretch	~1100	~1098

Note: Data is representative of pyrazole derivatives and may not correspond to a single specific molecule.

## Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.<sup>[9]</sup> A smaller gap suggests higher reactivity.



[Click to download full resolution via product page](#)

Relationship between HOMO, LUMO, and the energy gap.

Table 4: Calculated Electronic Properties of a Representative Pyrazole Derivative

Parameter	Value (eV)
HOMO Energy	-7.25
LUMO Energy	-0.89
HOMO-LUMO Gap	6.36

Note: These are representative values for a pyrazole derivative and can vary depending on the specific substituents and computational method.

## Applications in Drug Development

The theoretical and computational analysis of **1H-Pyrazol-4-ol** and its analogues is highly relevant to drug development. Understanding the molecule's three-dimensional structure, electronic properties, and potential interaction sites can aid in:

- Structure-Activity Relationship (SAR) Studies: Correlating molecular properties with biological activity to design more potent compounds.
- Pharmacophore Modeling: Identifying the key features of the molecule responsible for its biological activity.
- Molecular Docking: Predicting the binding mode and affinity of the molecule to a biological target, such as an enzyme or receptor.

## Conclusion

This technical guide has provided an overview of the theoretical and computational studies of **1H-Pyrazol-4-ol**. While experimental and computational data on this specific molecule are somewhat limited, the well-established methodologies for studying pyrazole derivatives offer a robust framework for its analysis. The synthesis and spectroscopic characterization provide a

foundation for understanding its chemical nature. Furthermore, the application of DFT calculations, as demonstrated with a representative analogue, allows for a detailed investigation of its geometric, vibrational, and electronic properties. These computational insights are invaluable for researchers and scientists in the field of drug development, enabling the rational design and optimization of new pyrazole-based therapeutic agents.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. 1H-Pyrazol-4-ol | C3H4N2O | CID 119218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical and Computational Insights into 1H-Pyrazol-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197907#theoretical-and-computational-studies-of-1h-pyrazol-4-ol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)